1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted aromatic ring) and a 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl substituent. The urea core serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets. Synthetic routes for analogous compounds often involve cyclization reactions (e.g., oxadiazole formation via amidoxime intermediates) or coupling of pre-functionalized aromatic units .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c26-21(22-14-7-8-16-18(11-14)29-12-28-16)23-15-5-2-1-4-13(15)10-19-24-20(25-30-19)17-6-3-9-27-17/h1-9,11H,10,12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESFXHUORXEFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest interactions with various biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 340.33 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a phenylurea and a furan-substituted oxadiazole. This unique combination of functional groups is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multi-step organic reactions. The methods often include the formation of the urea linkage through the reaction of isocyanates with amines derived from the benzo[d][1,3]dioxole and furan derivatives. Precise control over reaction conditions is crucial for achieving high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. For instance:
- Cytotoxicity Assays : Compounds featuring similar structural motifs have been tested against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). Notably, some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)urea | HepG2 | 2.38 | |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenyl)urea | HCT116 | 1.54 | |
| Doxorubicin | MCF7 | 4.56 |
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : Compounds have shown potential in inhibiting epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Other Biological Activities
In addition to anticancer properties:
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial effects against various pathogens, indicating a broader spectrum of biological activity.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity against multiple cancer cell lines. The results indicated significant antitumor activity with some derivatives outperforming traditional chemotherapeutics .
- Oxadiazole Derivatives : Research on oxadiazole-containing compounds has revealed their potential as anticancer agents with promising cytotoxic profiles against various malignancies .
Scientific Research Applications
Structural Characteristics
The compound can be characterized by its complex structure incorporating a benzo[d][1,3]dioxole moiety and a furan-oxadiazole component. The molecular formula is , with a molecular weight of approximately 337.3 g/mol. This structural diversity is believed to influence its interactions with biological targets.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, which is critical in many cancers.
- Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2 that regulate apoptosis.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function, which is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds:
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks furan moiety | Different anticancer activity |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of furan | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The results indicated promising activity and suggest that derivatives could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and inferred biological activities among the target compound and related derivatives:
Key Insights
Substituent Impact on Bioactivity: The oxadiazole ring in the target compound and Compound 14 contributes to π-π stacking interactions with receptors, while furan (target and Compound 4a) may act as a hydrogen-bond acceptor . Thiadiazole (vs.
Synthetic Strategies :
- Urea derivatives (target, Compound 12) are synthesized via isocyanate-aniline coupling .
- Oxadiazole rings (target, Compound 14) are typically formed via cyclization of amidoximes or carboxylic acid derivatives .
Pharmacokinetic Considerations :
- Benzo[d][1,3]dioxole enhances metabolic stability across all compounds by resisting oxidative degradation .
- The oxadiazole-furan combination in the target compound likely balances lipophilicity and solubility, critical for oral bioavailability.
Research Findings and Data
Table: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~493.5 g/mol | 3.8 | 9 | 7 |
| Compound 12 | 317.7 g/mol | 3.2 | 5 | 4 |
| Compound 4a | ~380.4 g/mol | 2.9 | 6 | 5 |
| Compound 14 | ~400.4 g/mol | 3.5 | 7 | 6 |
| 1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea | ~413.4 g/mol | 3.1 | 8 | 5 |
Notes: Predicted logP values (lipophilicity) suggest the target compound has optimal membrane permeability. Higher rotatable bonds may increase flexibility but reduce metabolic stability .
Q & A
Q. What synthetic strategies are commonly employed for preparing urea derivatives with fused heterocyclic systems like this compound?
The synthesis of such urea derivatives typically involves multi-step reactions. A general approach includes:
- Step 1 : Condensation of a benzodioxol-5-amine with a phenyl isocyanate derivative to form the urea backbone .
- Step 2 : Functionalization of the phenyl ring via alkylation or coupling reactions. For example, introducing a furan-oxadiazole moiety may require a nucleophilic substitution or copper-catalyzed click chemistry .
- Step 3 : Purification via column chromatography and characterization using NMR and mass spectrometry. Evidence from similar compounds shows yields can be optimized by controlling reaction temperature and stoichiometry .
Q. Key Considerations :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress with TLC to avoid over-functionalization.
Q. How can computational methods aid in predicting the electronic and structural properties of this compound?
Density Functional Theory (DFT) calculations are widely used to predict:
- Molecular geometry : Optimize the structure using hybrid functionals like B3LYP, which incorporate exact exchange terms for improved accuracy .
- Thermochemical properties : Calculate bond dissociation energies or redox potentials to assess stability.
- Spectroscopic data : Simulate IR or NMR spectra for comparison with experimental results. For instance, discrepancies between calculated and observed molecular ion masses in HRMS may arise from isotopic impurities or fragmentation pathways .
Methodological Tip : Validate computational models against crystallographic data (e.g., X-ray structures of analogous compounds) to refine parameters .
Advanced Research Questions
Q. How can researchers address contradictions between experimental spectral data and computational predictions?
Case Example : In a related compound, GCMS revealed a 2% impurity and isomer formation, while HRMS showed a 0.05 Da deviation from the calculated mass . Resolution Steps :
Reanalyze purity : Use HPLC or preparative TLC to isolate impurities.
Isotopic analysis : Confirm if deviations arise from natural isotope abundance (e.g., or ).
Fragmentation studies : Perform tandem MS to identify unexpected cleavage pathways.
Theoretical refinement : Adjust DFT basis sets or include solvent effects in simulations .
Table 1 : Example NMR Data and Computational Comparison
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| H-1 | 7.42 | 7.38 | 0.04 |
| H-2 | 6.95 | 6.89 | 0.06 |
Q. What experimental design principles are critical for optimizing reaction yields and minimizing byproducts?
Factors to Optimize :
- Catalyst selection : For oxadiazole formation, use ZnCl₂ or FeCl₃ to enhance cyclization efficiency .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during urea bond formation .
- Workup protocols : Neutralize excess acid chlorides with NaHCO₃ to prevent decomposition .
Case Study : A 76.3% yield was achieved for a benzodioxol-methyl derivative by maintaining strict anhydrous conditions and using triethylamine as a base .
Q. How can researchers evaluate the compound's potential toxicity or handling risks in early-stage studies?
Approaches :
- In silico toxicity prediction : Tools like ProTox-II can estimate LD₅₀ values or hepatotoxicity.
- Structural analogs : Review safety data for similar urea derivatives. For example, N-hydroxyurea analogs require precautions against inhalation and skin contact .
- Pilot-scale handling : Use fume hoods, nitrile gloves, and avoid direct exposure to crystalline powders.
Note : No ecotoxicological data exists for this compound, so assume standard hazardous waste protocols .
Q. What advanced techniques are recommended for resolving structural ambiguities in such complex molecules?
Methodology :
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, especially in aromatic regions.
- Isotopic labeling : Use -labeled precursors to track urea moiety stability under varying pH conditions .
Example Challenge : Distinguishing between regioisomers of the oxadiazole ring requires NOESY correlations to confirm spatial proximity of substituents .
Q. How can mechanistic studies elucidate the role of the furan-oxadiazole moiety in biological activity?
Experimental Design :
SAR studies : Synthesize analogs lacking the oxadiazole or furan groups and compare bioactivity.
Docking simulations : Model interactions with target proteins (e.g., kinases) to identify key hydrogen bonds or π-π stacking.
Metabolic stability assays : Assess oxidative degradation of the furan ring in liver microsomes.
Key Insight : The oxadiazole’s electron-withdrawing properties may enhance binding affinity to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
